molecular formula C12H2Br8O B569674 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether CAS No. 446255-39-6

2,2',3,3',4,4',5,6'-Octabromodiphenyl ether

Cat. No.: B569674
CAS No.: 446255-39-6
M. Wt: 801.379
InChI Key: IEWFKOVTVJNWFF-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It has a molecular formula of C12H2Br8O .


Molecular Structure Analysis

The molecular structure of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether consists of two phenyl rings connected by an ether bond, with eight bromine atoms attached to the carbon atoms of the phenyl rings .


Physical and Chemical Properties Analysis

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether has a density of 2.8±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 221.0±28.6 °C . It has a molar refractivity of 114.2±0.3 cm3, and its polarizability is 45.3±0.5 10-24 cm3 .

Scientific Research Applications

  • Synthesis of Octabrominated Diphenyl Ethers : Teclechiel et al. (2007) developed methods for synthesizing authentic octaBDE congeners, including 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether, to facilitate studies on their analytical, toxicological, and stability aspects, as well as their physical-chemical properties (Teclechiel et al., 2007).

  • Commercial Mixtures and Environmental Presence : A study by Konstantinov et al. (2011) investigated the presence of octabromodiphenyl ethers in commercial mixtures and their listing in the Stockholm Convention, emphasizing their environmental relevance (Konstantinov et al., 2011).

  • Identification in Marine Environment : Winnberg et al. (2014) identified a phenolic octaBDE in blue mussels, indicating the environmental presence and potential ecological impact of these compounds (Winnberg et al., 2014).

  • Occupational Exposure : Studies have documented the exposure of workers to PBDEs, including octabromodiphenyl ethers, in various occupational settings, such as electronics dismantling plants and rubber manufacturing, highlighting the importance of monitoring and controlling occupational exposure to these compounds (Sjödin et al., 1999).

  • Photodecomposition and Environmental Fate : Research on the photodecomposition of decabromodiphenyl ether, which can lead to the formation of octabromodiphenyl ethers, has been carried out to understand the environmental fate and transformation of these compounds under solar irradiation (Bezares-Cruz et al., 2004).

  • Developmental Neurotoxic Effects : Viberg et al. (2006) explored the neurotoxic effects of higher brominated diphenyl ethers, including octabromodiphenyl ethers, on mice, indicating potential developmental neurotoxicity associated with these compounds (Viberg et al., 2006).

Safety and Hazards

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is a persistent and toxic contaminant . It is an environmental pollutant that may lead to pregnancy failure .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWFKOVTVJNWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074789
Record name 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-39-6
Record name 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6'-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44T8M8ULH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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